Cas no 100238-42-4 (4-(2-(Piperidin-1-YL)ethoxy)phenol)

4-(2-(Piperidin-1-yl)ethoxy)phenol is a synthetic phenolic compound featuring a piperidine-substituted ethoxy moiety, which enhances its solubility and reactivity in organic and aqueous systems. This structural motif is valuable in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The piperidine group contributes to improved binding affinity in receptor-targeted applications, while the phenolic hydroxyl group offers versatility for further functionalization. Its stability under standard conditions and compatibility with common reaction conditions make it a practical choice for drug development and chemical synthesis. The compound is typically characterized by high purity and consistent performance in research applications.
4-(2-(Piperidin-1-YL)ethoxy)phenol structure
100238-42-4 structure
Product name:4-(2-(Piperidin-1-YL)ethoxy)phenol
CAS No:100238-42-4
MF:C13H19NO2
Molecular Weight:221.29546380043
MDL:MFCD06410831
CID:124016
PubChem ID:10609021

4-(2-(Piperidin-1-YL)ethoxy)phenol 化学的及び物理的性質

名前と識別子

    • Phenol,4-[2-(1-piperidinyl)ethoxy]-
    • 4-(2-(PIPERIDIN-1-YL)ETHOXY)PHENOL
    • 4-(2-piperidin-1-ylethoxy)phenol
    • 4-[2-(1-PIPERIDINYL)ETHOXY] PHENOL
    • 4-(2-(1-piperidinyl)ethoxy)-phenol
    • 4-(2-piperidin-1-yl-ethoxy)-phenol
    • 4-(2-piperidinoethoxy)phenol
    • 4-(2-piperidino-ethoxy)-phenol
    • 4-(2-piperidinylethoxy)phenol
    • 4-phenol
    • AB24954
    • ACMC-1BPG3
    • AG-D-04736
    • CTK3J8675
    • SureCN699174
    • 4-[2-(1-piperidinyl)ethoxy]Phenol
    • 4-(2-(1-piperidinyl)ethoxy]-phenol
    • 4-[2-(Piperidin-1-yl)ethoxy]phenol
    • XGMJHNYRDUELOH-UHFFFAOYSA-N
    • 4-(2-piperidin-1-yl-ethoxy)phenol
    • 4-(2-(1
    • 100238-42-4
    • SCHEMBL699174
    • DTXSID30442454
    • 4-(2-(1-piperidinyl) ethoxy)-phenol
    • MFCD06410831
    • AC-13543
    • FT-0765406
    • AS-62515
    • CS-0492194
    • AKOS009314928
    • Phenol, 4-[2-(1-piperidinyl)ethoxy]-
    • EN300-58636
    • DA-21655
    • A11808
    • 4-(2-(Piperidin-1-YL)ethoxy)phenol
    • MDL: MFCD06410831
    • インチ: 1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
    • InChIKey: XGMJHNYRDUELOH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)O)CCN1CCCCC1

計算された属性

  • 精确分子量: 221.14200
  • 同位素质量: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 32.7

じっけんとくせい

  • 密度みつど: 1.096±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: 微溶性(4.9 g/l)(25ºC)、
  • PSA: 32.70000
  • LogP: 2.19480

4-(2-(Piperidin-1-YL)ethoxy)phenol Security Information

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26
  • 安全术语:S26-36/37/39
  • Risk Phrases:R36/37/38

4-(2-(Piperidin-1-YL)ethoxy)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D744789-100mg
Phenol, 4-[2-(1-piperidinyl)ethoxy]-
100238-42-4 95%
100mg
$195 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-336238-1 g
4-[2-(1-Piperidinyl)ethoxy] phenol,
100238-42-4 ≥95%
1g
¥2,858.00 2023-07-11
Enamine
EN300-58636-1.0g
4-[2-(piperidin-1-yl)ethoxy]phenol
100238-42-4 95%
1g
$466.0 2023-05-25
Enamine
EN300-58636-5.0g
4-[2-(piperidin-1-yl)ethoxy]phenol
100238-42-4 95%
5g
$1283.0 2023-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P905765-1g
4-(2-(piperidin-1-yl)ethoxy)phenol
100238-42-4 97%
1g
1,321.20 2021-05-17
1PlusChem
1P0001T0-100mg
Phenol, 4-[2-(1-piperidinyl)ethoxy]-
100238-42-4 95%
100mg
$96.00 2025-02-18
1PlusChem
1P0001T0-250mg
Phenol, 4-[2-(1-piperidinyl)ethoxy]-
100238-42-4 95%
250mg
$160.00 2023-12-27
1PlusChem
1P0001T0-1g
Phenol, 4-[2-(1-piperidinyl)ethoxy]-
100238-42-4 95%
1g
$590.00 2025-02-18
eNovation Chemicals LLC
D744789-100mg
Phenol, 4-[2-(1-piperidinyl)ethoxy]-
100238-42-4 95%
100mg
$195 2025-02-18
eNovation Chemicals LLC
D744789-500mg
Phenol, 4-[2-(1-piperidinyl)ethoxy]-
100238-42-4 95%
500mg
$520 2025-02-18

4-(2-(Piperidin-1-YL)ethoxy)phenol 関連文献

4-(2-(Piperidin-1-YL)ethoxy)phenolに関する追加情報

Introduction to 4-(2-(Piperidin-1-YL)ethoxy)phenol (CAS No. 100238-42-4)

4-(2-(Piperidin-1-YL)ethoxy)phenol, identified by its Chemical Abstracts Service (CAS) number 100238-42-4, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the field of medicinal chemistry. The structural features of 4-(2-(Piperidin-1-YL)ethoxy)phenol, particularly the presence of a piperidine moiety and an ethoxyphenolic group, contribute to its unique pharmacological properties. These structural elements have been widely explored for their potential in modulating various biological pathways, which has garnered considerable interest from researchers worldwide.

The piperidine ring in 4-(2-(Piperidin-1-YL)ethoxy)phenol is a well-known pharmacophore in drug design, frequently incorporated into molecules targeting central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The ethoxyphenolic group, on the other hand, adds a hydrophilic character to the molecule, enhancing its solubility and bioavailability. This combination of structural features makes 4-(2-(Piperidin-1-YL)ethoxy)phenol a versatile scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of potential drug candidates like 4-(2-(Piperidin-1-YL)ethoxy)phenol. These methods allow researchers to predict the biological activity of compounds with high accuracy before conducting expensive and time-consuming experimental trials. The integration of machine learning algorithms has further accelerated this process by enabling the analysis of large datasets and the identification of novel molecular interactions.

In the context of current research, 4-(2-(Piperidin-1-YL)ethoxy)phenol has been investigated for its potential role in addressing neurological disorders. Studies have shown that compounds containing the piperidine ring can interact with neurotransmitter receptors, thereby modulating neuronal activity. Specifically, 4-(2-(Piperidin-1-YL)ethoxy)phenol has demonstrated affinity for certain serotonin receptors, which are implicated in conditions such as depression and anxiety. The ethoxyphenolic group further enhances its interaction with these receptors, potentially leading to improved therapeutic efficacy.

The synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently. The growing interest in green chemistry has also influenced the synthesis process, with researchers exploring solvent-free reactions and biocatalytic methods to minimize environmental impact.

Pharmacokinetic studies have been crucial in evaluating the potential therapeutic applications of 4-(2-(Piperidin-1-YL)ethoxy)phenol. These studies focus on understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to gain detailed insights into the metabolic pathways involved. This information is vital for optimizing drug formulations and predicting potential side effects.

The development of novel drug candidates often involves collaboration between academic institutions and pharmaceutical companies. 4-(2-(Piperidin-1-YL)ethoxy)phenol serves as an excellent example of how interdisciplinary research can lead to significant breakthroughs in medicine. By combining expertise from organic chemistry, pharmacology, and bioinformatics, researchers can accelerate the discovery and development of new therapies.

Future research on 4-(2-(Piperidin-1-YL)ethoxy)phenol may explore its potential in combination therapies, where it could be used alongside other drugs to enhance treatment outcomes. Additionally, investigating its mechanism of action at a molecular level could provide new insights into disease pathogenesis and identify novel therapeutic targets. The growing body of evidence supporting the biological activity of this compound suggests that it will remain a focal point in pharmaceutical research for years to come.

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